
alpha-Caryophyllene alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Caryophyllene alcohol, also known as 11-apollanol, belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. Alpha-Caryophyllene alcohol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Alpha-caryophyllene alcohol is primarily located in the membrane (predicted from logP). Alpha-Caryophyllene alcohol is an earthy, spicy, and woody tasting compound that can be found in allspice and pepper (spice). This makes Alpha-caryophyllene alcohol a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
1. Neuroprotective Effects
Alpha-caryophyllene alcohol, a major component of various plant essential oils, has shown potential as a neuroprotective agent. Studies suggest it plays a protective role in disorders related to the nervous system, such as pain, anxiety, spasm, convulsion, depression, alcoholism, and Alzheimer's disease. It exhibits local anesthetic-like activity and acts as an immunomodulatory agent, primarily interacting with cannabinoid receptors, especially CB2R (Machado et al., 2018).
2. Potential in Cancer Therapy
Research has identified the role of alpha-caryophyllene alcohol in cancer treatment. It has been found to potentiate the anticancer activity of other compounds like alpha-humulene, isocaryophyllene, and paclitaxel. This synergistic effect enhances the efficacy of these compounds in inhibiting the growth of various human tumor cell lines (Legault & Pichette, 2007).
3. Anti-Inflammatory Properties
Alpha-caryophyllene alcohol demonstrates significant anti-inflammatory properties. Studies on animal models have shown that it can effectively reduce inflammation and has been compared favorably with anti-inflammatory drugs like dexamethasone. This suggests its potential application in the management and treatment of inflammatory diseases (Fernandes et al., 2007).
4. Wound Healing Capabilities
Beta-caryophyllene, closely related to alpha-caryophyllene alcohol, has been found to enhance wound healing through multiple pathways. It increases re-epithelialization in cutaneous wounds, potentially by promoting cell proliferation and migration. The compound shows promise in improving wound healing, with effects influenced by factors like sex differences (Koyama et al., 2019).
5. Antioxidant and Antimicrobial Properties
Alpha-caryophyllene alcohol exhibits strong antioxidant effects and has shown selective antibacterial and antifungal activities. Its ability to inhibit the growth of specific pathogenic bacterial and fungal strains makes it a candidate for antimicrobial therapies. Additionally, its antioxidant properties could be beneficial in various health applications (Dahham et al., 2015).
Propriétés
Numéro CAS |
4586-22-5 |
|---|---|
Nom du produit |
alpha-Caryophyllene alcohol |
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
1,4,4,7-tetramethyltricyclo[5.3.1.02,6]undecan-11-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)8-10-11(9-13)15(4)7-5-6-14(10,3)12(15)16/h10-12,16H,5-9H2,1-4H3 |
Clé InChI |
MJYUBUQHKCAJQR-UHFFFAOYSA-N |
SMILES isomérique |
C[C@@]12CCC[C@@](C1O)([C@@H]3[C@H]2CC(C3)(C)C)C |
SMILES |
CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C |
SMILES canonique |
CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C |
Apparence |
Solid powder |
melting_point |
Mp 118.5-119.5 ° 118.5-119.5°C |
Autres numéros CAS |
28296-94-8 4586-22-5 |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
alpha-Caryophyllene alcohol; 11-Apollanol; Caryophyllene alcohol. Caryophyllenol; Caryophyllenol ex clove leaf oil. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid](/img/structure/B1665178.png)
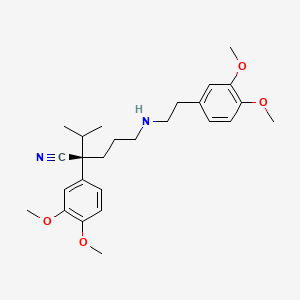
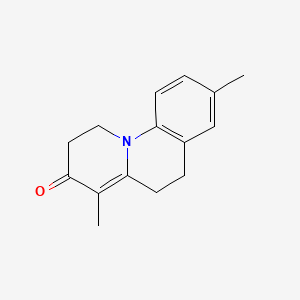
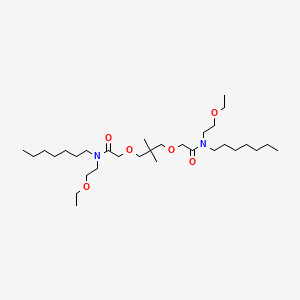
![Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate](/img/structure/B1665183.png)
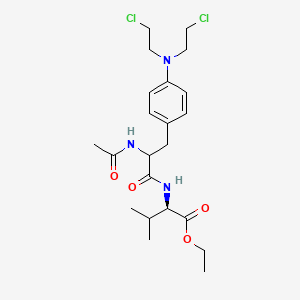
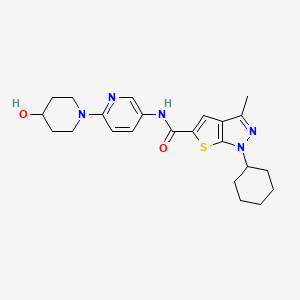
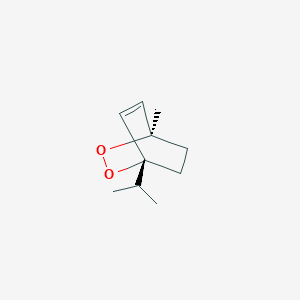
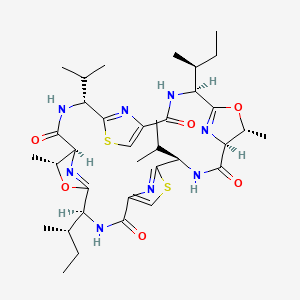
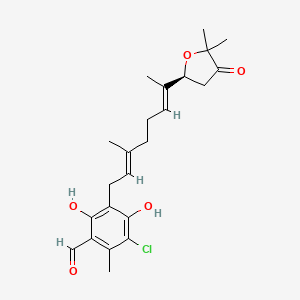
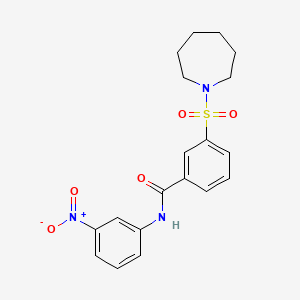
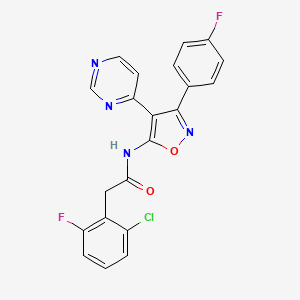
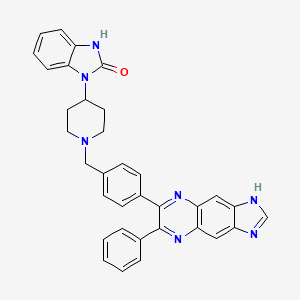
![(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1665200.png)